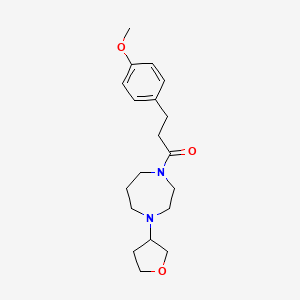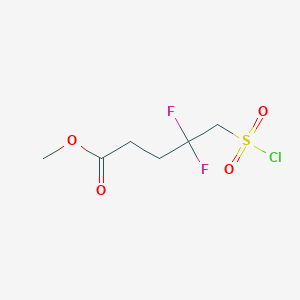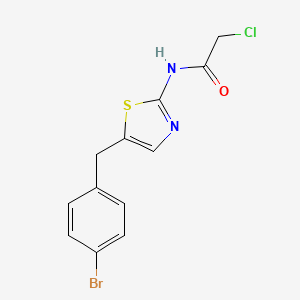
3-(4-Methoxyphenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years. It is a psychoactive substance that is similar in structure to other cathinones such as methcathinone and mephedrone. MDPV is known for its stimulant effects and has been linked to a number of adverse health effects.
Applications De Recherche Scientifique
Transformation in Heterocyclic Synthesis
Research highlights the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction involving methyl propiolate and indole, leading to substituted pyrroles. This transformation showcases the versatility of similar compounds in synthesizing complex heterocyclic structures, which could be pivotal in pharmaceutical and material science applications (Voskressensky et al., 2014).
Mechanistic Insights and Stereochemistry
Another study delved into the mechanism and stereochemistry of forming β-lactam derivatives from 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines. Understanding the stereochemical outcomes and mechanisms underpinning such transformations can inform the design of new compounds with desired biological activities (Hong‐zhong Wang et al., 2001).
Catalytic Oxidative Cyclization
The catalytic oxidative carbonylation of prop-2-ynyl alpha-ketoesters and amides to yield tetrahydrofuran and related derivatives demonstrates the application of similar compounds in synthesizing bioactive molecules. These methodologies offer pathways to diversify heterocyclic compound libraries for drug discovery (Bacchi et al., 2005).
Antiproliferative Activity
Research into the antiproliferative activity of certain derivatives against human cancer cell lines underpins the potential therapeutic applications of similar compounds. The ability to induce cytotoxicity selectively in cancer cells highlights their promise as leads for anticancer drug development (Liszkiewicz, 2002).
Membrane Modulation in Tumor Cells
Studies on ether lipids similar to the tetrahydrofuran derivatives have explored their effects on tumor cell membrane permeability. Insights into how these compounds modulate membrane dynamics can guide the design of new agents for cancer therapy (Dive et al., 1991).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of derivatives provide foundational knowledge for understanding the physical and chemical properties of these compounds. Such insights are crucial for rational drug design and development processes (Rivera et al., 2022).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-18-6-3-16(4-7-18)5-8-19(22)21-11-2-10-20(12-13-21)17-9-14-24-15-17/h3-4,6-7,17H,2,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVWLWKLGPSNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2993949.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993950.png)


![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2993960.png)


![4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2993964.png)
![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)
![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)
![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)

![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)
![2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2993972.png)